molecular formula C20H28O3 B1211647 rac4-Hydroxy-9-cis-retinoicAcid-d3

rac4-Hydroxy-9-cis-retinoicAcid-d3

Cat. No.: B1211647
M. Wt: 316.4 g/mol
InChI Key: KGUMXGDKXYTTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

All-trans-4-hydroxy Retinoic Acid: is a retinoid compound that consists of all-trans-retinoic acid bearing a hydroxy substituent at position 4 on the cyclohexenyl ring . It is a metabolite of all-trans-retinoic acid, formed by the cytochrome P450 isoforms CYP26A1, B1, and C1 . This compound plays a significant role in various biological processes and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of all-trans-4-hydroxy Retinoic Acid typically involves the hydroxylation of all-trans-retinoic acid. This can be achieved through enzymatic reactions using cytochrome P450 isoforms . The reaction conditions often include the presence of cofactors and specific reaction temperatures to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of all-trans-4-hydroxy Retinoic Acid may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. This method allows for large-scale production with high specificity and yield.

Chemical Reactions Analysis

Types of Reactions: All-trans-4-hydroxy Retinoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the hydroxy group, leading to different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of all-trans-4-hydroxy Retinoic Acid .

Scientific Research Applications

Chemistry: All-trans-4-hydroxy Retinoic Acid is used as a model compound to study retinoid chemistry and its interactions with different reagents and catalysts.

Biology: In biological research, this compound is studied for its role in cellular differentiation, proliferation, and apoptosis. It is also used to investigate the metabolic pathways of retinoids .

Medicine: All-trans-4-hydroxy Retinoic Acid has shown potential in the treatment of various diseases, including acute promyelocytic leukemia and certain skin conditions. It is also being explored for its anti-inflammatory and anti-cancer properties .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also utilized in the formulation of skincare products due to its beneficial effects on skin health .

Comparison with Similar Compounds

Uniqueness: All-trans-4-hydroxy Retinoic Acid is unique due to its specific hydroxylation at position 4, which imparts distinct biological activities and interactions with retinoic acid receptors. Its lower affinity for RARs compared to other metabolites allows for differential regulation of gene transcription and cellular pathways .

Properties

IUPAC Name

9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUMXGDKXYTTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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